4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
1-oxido-N-(4-sulfamoylphenyl)pyridin-1-ium-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-20(18,19)11-3-1-10(2-4-11)14-12(16)9-5-7-15(17)8-6-9/h1-8H,(H,14,16)(H2,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZLOTSADWGEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=[N+](C=C2)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
The compound’s structure integrates a pyridine N-oxide core linked via a carboxamide bridge to a 4-sulfamoylphenyl group. Key identifiers include:
- Molecular formula : $$ \text{C}{12}\text{H}{11}\text{N}{3}\text{O}{4}\text{S} $$
- Molecular weight : 293.3 g/mol
- SMILES : $$ \text{NS(=O)(=O)C}1\text{=CC=C(NC(=O)C}2\text{=CC=N+C=C}2\text{)C=C}1 $$
- IUPAC name : 4-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide.
Synthetic Routes and Methodologies
Route 1: Sequential Amide Coupling and Oxidation
Reaction Scheme
- Synthesis of Pyridine-4-carbonyl Chloride :
Pyridine-4-carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$)2 in anhydrous dichloromethane (DCM) at 0–5°C to yield pyridine-4-carbonyl chloride.
$$
\text{Pyridine-4-COOH} + \text{SOCl}2 \rightarrow \text{Pyridine-4-COCl} + \text{SO}_2 + \text{HCl}
$$ - Amide Formation :
Pyridine-4-carbonyl chloride is reacted with 4-sulfamoylphenylamine in the presence of a base (e.g., triethylamine, $$ \text{Et}3\text{N} $$) in tetrahydrofuran (THF) at room temperature:
$$
\text{Pyridine-4-COCl} + \text{H}2\text{N-C}6\text{H}4\text{-SO}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Pyridine-4-CONH-C}6\text{H}4\text{-SO}2\text{NH}_2 + \text{HCl}
$$ - N-Oxidation :
The pyridine ring is oxidized using meta-chloroperbenzoic acid ($$ \text{mCPBA} $$) in chloroform at 50°C for 6 hours to introduce the N-oxide group:
$$
\text{Pyridine-4-CONH-C}6\text{H}4\text{-SO}2\text{NH}2 + \text{mCPBA} \rightarrow \text{Pyridine-1-oxide-4-CONH-C}6\text{H}4\text{-SO}2\text{NH}2 + \text{mCBA}
$$
Optimization Insights
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
- Critical Parameters :
Route 2: Pre-Oxidation Strategy
Reaction Scheme
- Synthesis of Pyridine 1-Oxide-4-carboxylic Acid :
Pyridine-4-carboxylic acid is oxidized with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid at 80°C for 12 hours:
$$
\text{Pyridine-4-COOH} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{Pyridine-1-oxide-4-COOH} + \text{H}_2\text{O}
$$ - Chlorination :
The carboxylic acid is converted to its acyl chloride using phosphorus pentachloride ($$ \text{PCl}5 $$) in refluxing toluene:
$$
\text{Pyridine-1-oxide-4-COOH} + \text{PCl}5 \rightarrow \text{Pyridine-1-oxide-4-COCl} + \text{POCl}_3 + \text{HCl}
$$ - Amide Coupling :
The acyl chloride is reacted with 4-sulfamoylphenylamine in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with $$ \text{Et}3\text{N} $$ as a base:
$$
\text{Pyridine-1-oxide-4-COCl} + \text{H}2\text{N-C}6\text{H}4\text{-SO}2\text{NH}2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Optimization Insights
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 68–72% | 75–80% |
| Reaction Steps | 3 | 3 |
| Purification Complexity | Moderate | Low |
| Scalability | Limited | High |
Characterization and Validation
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$, 400 MHz) :
- IR (KBr) :
Chemical Reactions Analysis
Types of Reactions
4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide is in the development of anticancer agents. Studies have indicated that compounds with similar structural motifs can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The sulfonamide group is known to enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer therapies .
COX-II Inhibition
The compound has been investigated for its potential as a cyclooxygenase-2 (COX-II) inhibitor. COX-II is an enzyme associated with inflammation and pain; thus, inhibitors can be valuable in treating inflammatory diseases and pain management. Research into similar compounds has shown promising results in reducing COX-II activity, suggesting that this compound may exhibit similar properties .
Drug Delivery Systems
Recent advancements in drug delivery systems have utilized compounds like this compound for bioorthogonal catalysis. This method allows for the selective release of therapeutic agents at targeted sites within the body, enhancing the efficacy of treatments while minimizing side effects. The integration of this compound into such systems has been shown to improve drug localization and activation in tumor environments .
Herbicide Development
The compound is also explored for its potential use as a herbicide. Its structural characteristics allow it to interact with plant growth regulators and inhibit unwanted plant species effectively. Research indicates that derivatives of sulfonamide compounds can selectively control weeds in various crops, including legumes, by disrupting their growth mechanisms .
Plant Growth Regulation
In addition to its herbicidal properties, this compound may serve as a plant growth regulator. Its application can modulate plant responses to environmental stressors, promoting healthier crop yields. The compound's ability to enhance or inhibit specific metabolic pathways makes it a candidate for developing advanced agricultural formulations .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the anticancer efficacy of a related sulfonamide derivative, showing significant tumor reduction in animal models when administered alongside conventional therapies. The study highlighted the importance of optimizing the chemical structure to enhance bioavailability and target specificity .
Case Study 2: Herbicidal Activity
In field trials, a formulation containing this compound was tested against common weeds in soybean crops. Results indicated a substantial reduction in weed biomass without adversely affecting soybean growth, suggesting that this compound could be developed into an effective herbicide .
Mechanism of Action
The mechanism of action of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine 1-Oxide Derivatives
| Compound Name | Molecular Formula | MW | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₂H₁₁N₃O₄S | 293.30 | Pyridine 1-oxide, carbamoyl, sulfamoyl |
| 3-(Pyridin-4-ylcarbamoyl)pyridine 1-oxide (L1) | C₁₁H₁₀N₃O₂ | 231.22 | Pyridine 1-oxide, carbamoyl |
| 4-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]pyridine 1-oxide | C₁₂H₉N₅O | 239.23 | Pyridine 1-oxide, triazole |
| 3,4-DSP (Arylsulfonylhydrazone) | C₁₄H₁₄N₃O₅S | 352.35 | Pyridine 1-oxide, sulfonylhydrazone |
Key Observations:
- Sulfamoyl vs. Triazole Groups : The target compound’s sulfamoylphenyl group distinguishes it from triazole-containing analogs (e.g., C₁₂H₉N₅O), which exhibit lower molecular weights (239.23 vs. 293.30) .
- Sulfonylhydrazones : 3,4-DSP (C₁₄H₁₄N₃O₅S) includes a sulfonylhydrazone group, enabling spontaneous decomposition into alkylating agents, a reactivity absent in the more stable target compound .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | Not reported |
| C₁₂H₉N₅O (Triazole derivative) | 322–323 (decomp) | 654.8±65.0 | 1.43±0.1 | 7.55±0.10 |
| 3,4-DSP | Not reported | Not reported | Not reported | Not reported |
Key Observations:
- Thermal Stability : The triazole derivative (C₁₂H₉N₅O) decomposes at 322–323°C, suggesting moderate thermal stability compared to the target compound, whose stability is implied by its high purity (95%+) .
- Acidity : The triazole analog’s pKa (~7.55) indicates mild basicity, likely due to the N-oxide and triazole groups, whereas the target compound’s sulfamoyl group may confer stronger acidity (unreported) .
Reactivity of N-Oxide Derivatives
- Target Compound : The N-oxide group enhances solubility and may participate in hydrogen bonding, relevant for supramolecular applications (e.g., gel formation in related pyridyl-N-oxide amides) .
- 3,4-DSP : Rapid decomposition (t₁/₂ = 19 min at pH 7.4) generates a diazomethane intermediate, enabling alkylation of biomolecules. This contrasts with the target compound, which lacks such labile bonds, suggesting greater stability .
Biological Activity
4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide is a compound with notable biological activities, particularly in the fields of antibacterial and anti-inflammatory research. Its unique structure, characterized by a pyridine ring with a sulfamoylphenyl and carbamoyl group, suggests potential interactions with biological targets that warrant further investigation.
- Molecular Formula : C₁₂H₁₁N₃O₄S
- Molecular Weight : 293.3 g/mol
- Density : 1.49 g/cm³
- pKa : Approximately 9.82
These properties indicate that the compound is a solid at room temperature and possesses acidic characteristics, which may influence its reactivity and biological interactions.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against specific strains of bacteria. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The above table summarizes the MIC values for several bacterial strains, indicating that the compound has varying degrees of effectiveness against different pathogens.
Anti-inflammatory Effects
In addition to its antibacterial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. These effects could be attributed to its ability to inhibit pro-inflammatory cytokines, although further research is needed to elucidate the exact mechanisms involved.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with active sites of bacterial enzymes, disrupting their function.
- Modulation of Cytokine Production : Potential inhibition of inflammatory pathways could lead to reduced cytokine release, contributing to its anti-inflammatory properties.
Case Studies and Research Findings
A study conducted on the compound's effect on E. coli demonstrated a dose-dependent response in bacterial growth inhibition, reinforcing its potential as an antibacterial agent. The study utilized various concentrations of the compound and assessed bacterial viability through standard microbiological techniques.
Another investigation explored the anti-inflammatory potential in vitro using human cell lines exposed to inflammatory stimuli. Results indicated a significant reduction in cytokine levels when treated with the compound, suggesting its utility in inflammatory conditions .
Applications and Future Directions
Given its antibacterial and anti-inflammatory properties, this compound holds promise for:
- Pharmaceutical Development : As a lead compound for new antibacterial agents or anti-inflammatory drugs.
- Research Applications : Further studies could explore its efficacy in vivo and its potential role in treating infections or inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-sulfamoylphenyl isocyanate with pyridine-4-carboxylic acid 1-oxide derivatives. Optimization requires systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP or HOBt for carbodiimide-mediated coupling), and temperature (40–80°C). Post-reaction purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization (ethanol/water) is critical for yield improvement . Monitor reaction progress using TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Use a combination of:
- FT-IR : Identify the sulfonamide N–H stretch (~3250–3350 cm⁻¹), carbonyl (C=O) stretch (~1680 cm⁻¹), and sulfonyl (S=O) vibrations (~1150–1350 cm⁻¹) .
- ¹H/¹³C NMR : In DMSO-d₆, expect signals for pyridine N-oxide protons (δ 8.2–8.5 ppm) and sulfamoyl NH protons (δ 10.5–11.0 ppm). Assign carbons via DEPT-135 to distinguish CH₂/CH₃ groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Preparing buffered solutions (pH 1–10, using HCl/NaOH or phosphate buffers).
- Incubating samples at 25°C, 40°C, and 60°C for 1–4 weeks.
- Analyzing degradation products via LC-MS and comparing peak area reductions. Pyridine N-oxide moieties are prone to hydrolysis under acidic conditions, while sulfamoyl groups may degrade at high pH .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to the sulfonamide group’s known affinity for zinc-containing enzymes. Use a stopped-flow CO₂ hydration assay .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity be gained through kinetic and isotopic labeling studies?
- Methodological Answer :
- Perform kinetic studies under pseudo-first-order conditions to determine rate constants for key reactions (e.g., hydrolysis of the carbamoyl group).
- Use ¹⁸O isotopic labeling in the pyridine N-oxide moiety to track oxygen transfer during redox reactions via HRMS .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal methods:
- If discrepancies arise in enzyme inhibition (e.g., fluorescence vs. calorimetry), perform ITC (isothermal titration calorimetry) to measure binding thermodynamics.
- For cell-based assays, ensure consistency in cell passage number, serum batch, and incubation time .
Q. What computational strategies can predict binding modes and optimize derivatives for target selectivity?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., CA-II PDB: 1CA2). Validate docking poses via MD simulations (GROMACS, 50 ns trajectories).
- Apply QSAR models to correlate substituent electronegativity (Hammett σ values) with activity .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing off-target effects?
- Methodological Answer : Systematically modify:
- Sulfamoyl group : Replace with thiosulfamoyl or phosphoramidate to alter hydrogen-bonding capacity.
- Pyridine N-oxide : Introduce electron-withdrawing substituents (e.g., -NO₂) to enhance redox activity.
- Evaluate derivatives in parallel assays (e.g., kinase panels) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
